molecular formula C12H12N2O B14518847 4-(Methylamino)-1-phenylpyridin-2(1H)-one CAS No. 62617-55-4

4-(Methylamino)-1-phenylpyridin-2(1H)-one

Cat. No.: B14518847
CAS No.: 62617-55-4
M. Wt: 200.24 g/mol
InChI Key: RGBJSXPUJAYIKF-UHFFFAOYSA-N
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Description

4-(Methylamino)-1-phenylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-1-phenylpyridin-2(1H)-one typically involves the reaction of 2-chloropyridine with aniline under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-1-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylamino)-1-phenylpyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylamino)-1-phenylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular pathways makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

62617-55-4

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-(methylamino)-1-phenylpyridin-2-one

InChI

InChI=1S/C12H12N2O/c1-13-10-7-8-14(12(15)9-10)11-5-3-2-4-6-11/h2-9,13H,1H3

InChI Key

RGBJSXPUJAYIKF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=O)N(C=C1)C2=CC=CC=C2

Origin of Product

United States

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